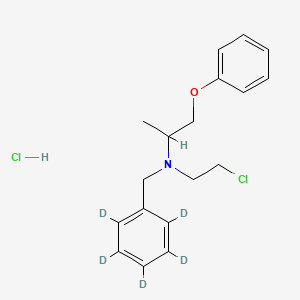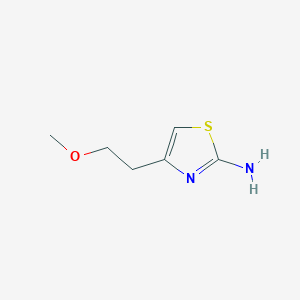
(+/-)-Phenoxybenzamine-d5 HCl (benzyl-2,3,4,5,6-d5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Phenoxybenzamine-d5 HCl (benzyl-2,3,4,5,6-d5) is a deuterium-labeled version of Phenoxybenzamine hydrochloride. This compound is a nonselective, irreversible, orally active α-adrenoceptor antagonist. It is commonly used in scientific research, particularly for studying hypertension caused by pheochromocytoma, a type of tumor .
Analyse Des Réactions Chimiques
(+/-)-Phenoxybenzamine-d5 HCl (benzyl-2,3,4,5,6-d5) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
(+/-)-Phenoxybenzamine-d5 HCl (benzyl-2,3,4,5,6-d5) has several scientific research applications:
Chemistry: It is used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Biology: It is used to study the effects of α-adrenoceptor antagonists on biological systems.
Medicine: It is used in research related to hypertension and pheochromocytoma.
Industry: It is used in the development of new pharmaceuticals and in the study of drug metabolism.
Mécanisme D'action
The mechanism of action of (+/-)-Phenoxybenzamine-d5 HCl (benzyl-2,3,4,5,6-d5) involves its irreversible binding to α-adrenoceptors. This binding inhibits the action of endogenous catecholamines, leading to a decrease in blood pressure. The molecular targets include α1 and α2 adrenoceptors, and the pathways involved include the inhibition of vasoconstriction and the reduction of peripheral resistance .
Comparaison Avec Des Composés Similaires
Similar compounds to (+/-)-Phenoxybenzamine-d5 HCl (benzyl-2,3,4,5,6-d5) include:
Phenoxybenzamine hydrochloride: The non-deuterated version of the compound.
Doxazosin: Another α-adrenoceptor antagonist used to treat hypertension.
Prazosin: An α1-adrenoceptor antagonist used to treat hypertension and benign prostatic hyperplasia.
The uniqueness of (+/-)-Phenoxybenzamine-d5 HCl (benzyl-2,3,4,5,6-d5) lies in its deuterium labeling, which allows for more precise studies of its pharmacokinetics and metabolic profiles .
Propriétés
Formule moléculaire |
C18H23Cl2NO |
|---|---|
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1-phenoxypropan-2-amine;hydrochloride |
InChI |
InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H/i2D,4D,5D,8D,9D; |
Clé InChI |
VBCPVIWPDJVHAN-DIVICVDQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN(CCCl)C(C)COC2=CC=CC=C2)[2H])[2H].Cl |
SMILES canonique |
CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)
![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)
![Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12310908.png)



![rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B12310930.png)

![1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)


![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)
![[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12310962.png)
